molecular formula C26H26N2O6 B1678509 5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid CAS No. 313701-92-7

5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid

Cat. No.: B1678509
CAS No.: 313701-92-7
M. Wt: 231.25 g/mol
InChI Key: RPNDNUTUEQJRBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PKM2 inhibitor 2825-0090 is a Novel pyruvate kinase M2 (PKM2) inhibitor, reducing tumor growth of NSCLC xenografts in vivo.

Scientific Research Applications

Antibacterial and Antitubercular Agents

5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid and its analogs have been extensively studied for their potential as antibacterial and antitubercular agents. A series of these compounds, including derived oxadiazoles, triazoles, and pyrroles, have demonstrated significant antibacterial and antitubercular activities. These findings are particularly relevant in the treatment of infections caused by various strains of Mycobacterium tuberculosis, the bacteria responsible for tuberculosis (Joshi et al., 2008); (Joshi et al., 2012); (Joshi et al., 2013).

Thermo-Responsive Materials

Aryl-substituted derivatives of pyrrole, including this compound, have been utilized to develop thermo-responsive materials. These materials display unique fluorescence properties in the solid state, making them useful for temperature monitoring in specific ranges. This property is particularly leveraged in applications where temperature-sensitive materials are required (Han et al., 2013).

EPH-Ephrin Antagonists

Compounds derived from this compound have been identified as potential EPH receptor inhibitors. These compounds can block interactions within the EPH-ephrin signaling system, which is significant in various pathological conditions. This application is crucial in understanding the role of EPH kinases in diseases (Lodola et al., 2014).

Synthesis of Complex Organic Molecules

This compound derivatives are used in the synthesis of complex organic molecules. These derivatives play a role in various chemical reactions leading to the creation of new molecular structures with potential applications in medicinal chemistry and material science. Examples include the synthesis of isoxazoline incorporated pyrrole derivatives and other complex compounds (Kumar et al., 2017)

Properties

IUPAC Name

5-(2,5-dimethylpyrrol-1-yl)-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-8-3-4-9(2)14(8)10-5-6-12(15)11(7-10)13(16)17/h3-7,15H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDOGIZEEBHJSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC(=C(C=C2)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354603
Record name 5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313701-92-7
Record name 313701-92-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=731232
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid
Reactant of Route 2
Reactant of Route 2
5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid
Reactant of Route 3
Reactant of Route 3
5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid
Reactant of Route 4
Reactant of Route 4
5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid
Reactant of Route 5
Reactant of Route 5
5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid
Reactant of Route 6
5-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.